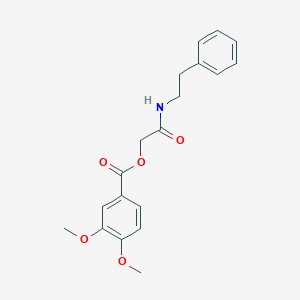![molecular formula C24H22N2O5S2 B3003094 N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide CAS No. 941878-03-1](/img/structure/B3003094.png)
N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide" is a benzamide derivative, which is a class of compounds known for their biological properties. Benzamide derivatives often contain various functional groups that can contribute to their activity, such as the methoxy, methylsulfonyl, and thiazole groups present in this compound. These derivatives are of interest due to their potential pharmacological activities, including anticancer, antibacterial, and antiarrhythmic properties .
Synthesis Analysis
The synthesis of benzamide derivatives can be achieved through various methods, including microwave-assisted synthesis, which is a solvent-free and efficient approach. For example, a series of N-substituted benzamide derivatives were synthesized using microwave irradiation, which is a technique that could potentially be applied to the synthesis of the compound . The structures of these compounds are typically confirmed using spectroscopic methods such as IR, NMR, and mass spectrometry .
Molecular Structure Analysis
The molecular structure of benzamide derivatives is characterized by the presence of a benzamide moiety and additional substituents that can influence the compound's properties. For instance, the presence of a thiazole ring can contribute to the compound's ability to form supramolecular gels, as seen in some N-(thiazol-2-yl)benzamide derivatives . The molecular conformation and the presence of substituents can also affect the compound's supramolecular aggregation and its biological activities .
Chemical Reactions Analysis
Benzamide derivatives can participate in various chemical reactions, which can be utilized to modify their structure and, consequently, their biological activity. The introduction of different substituents through chemical reactions can lead to the formation of new compounds with potentially improved pharmacological profiles .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of methoxy and methylsulfonyl groups can affect these properties and the compound's overall drug-likeness. The pharmacokinetic properties, including absorption, distribution, metabolism, excretion, and toxicity (ADMET), are crucial for determining the potential of these compounds as drug candidates. Computational studies, such as molecular docking and ADMET predictions, are often performed to assess these properties .
Wissenschaftliche Forschungsanwendungen
Anticancer Evaluation
N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide and its derivatives have been investigated for their potential anticancer properties. A study by Ravinaik et al. (2021) synthesized a series of related compounds, evaluating their effectiveness against various cancer cell lines, including breast, lung, colon, and ovarian cancer. The results demonstrated moderate to excellent anticancer activity, with some compounds showing higher efficacy than the reference drug etoposide (Ravinaik et al., 2021).
Antimicrobial and Antifungal Activity
Compounds related to N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide have been explored for their antimicrobial and antifungal properties. Chawla (2016) reported the synthesis of thiazole derivatives showing promising antimicrobial activity against various gram-positive and gram-negative bacterial species, as well as antifungal activity against species like Candida albicans and Aspergillus niger (Chawla, 2016).
Electrophysiological Activity
A study by Morgan et al. (1990) explored the cardiac electrophysiological activity of N-substituted imidazolylbenzamides, closely related to the compound . The compounds demonstrated potency comparable to N-[2-(diethylamino)ethyl]-4-[(methylsulfonyl)amino]benzamide, a selective class III agent, indicating potential applications in treating arrhythmias (Morgan et al., 1990).
Synthesis and Biochemical Properties
Several studies have focused on the synthesis and characterization of benzamide derivatives. Research by Narayana et al. (2004) and Yadav and Ballabh (2020) highlights the synthesis process and the role of non-covalent interactions in the behavior of these compounds (Narayana et al., 2004); (Yadav & Ballabh, 2020).
Eigenschaften
IUPAC Name |
N-benzyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O5S2/c1-30-18-13-14-19(31-2)22-21(18)25-24(32-22)26(15-16-9-5-4-6-10-16)23(27)17-11-7-8-12-20(17)33(3,28)29/h4-14H,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZXVDWDLVDOZRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)N(CC3=CC=CC=C3)C(=O)C4=CC=CC=C4S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(2H-1,3-benzodioxol-5-yl)cyclopropyl]methanamine](/img/structure/B3003012.png)

![2-[(2-Ethyl-6-methylphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B3003016.png)
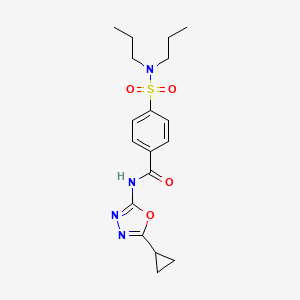
![1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(4-fluorobenzyl)urea](/img/structure/B3003018.png)
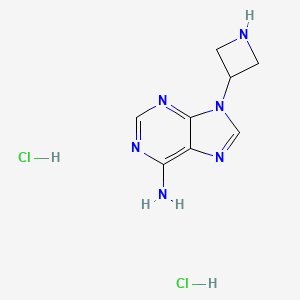
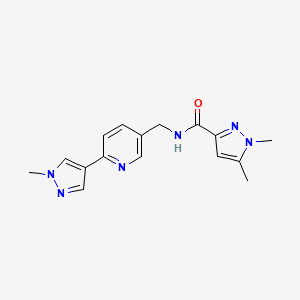

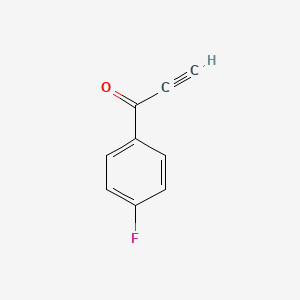
![N-[2-[Benzyl(pyrimidin-2-yl)amino]ethyl]-2-chloroacetamide](/img/structure/B3003025.png)
![[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetic acid](/img/structure/B3003026.png)
![5-[(3-Ethylphenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B3003028.png)
